4-Amino-1,2-naphthoquinone
Overview
Description
4-Amino-1,2-naphthoquinone: is a compound with the chemical formula C10H7NO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. Naphthoquinones are ubiquitous natural compounds and have been studied extensively due to their potential as pharmacophores for drug development .
Preparation Methods
Synthetic Routes::
- Another approach is the reduction of 1,2-naphthoquinone using a reducing agent like sodium borohydride, followed by subsequent amination.
4-Amino-1,2-naphthoquinone: can be synthesized through various routes. One common method involves the reaction of 1,2-naphthoquinone with an appropriate amine (such as aniline) under suitable conditions.
- While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: 4-Amino-1,2-naphthoquinone can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the quinone moiety yields the corresponding hydroquinone.
Substitution: Substituents can be introduced at the amino group or the naphthoquinone ring.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various aminating agents (for substitution) are commonly employed.
- The major products depend on the specific reaction conditions and substituents used. These could include amino-substituted naphthoquinones or their derivatives.
Scientific Research Applications
Biology: It may exhibit biological activities, such as antioxidant properties or enzyme inhibition.
Medicine: Investigations explore its potential as an antineoplastic agent or its role in other therapeutic areas.
Industry: Although not widely used industrially, its derivatives might find applications in dyes, pharmaceuticals, or materials.
Mechanism of Action
- The exact mechanism of action for 4-amino-1,2-naphthoquinone depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Uniqueness: 4-Amino-1,2-naphthoquinone stands out due to its amino substituent, which influences its reactivity and biological properties.
Similar Compounds: Other related compounds include 1,2-naphthoquinone, 2-amino-1,4-naphthoquinone, and various derivatives.
Properties
IUPAC Name |
4-aminonaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONFFFOEMASIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203035, DTXSID701285628 | |
Record name | 4-Amino-1,2-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-35-5, 93484-98-1 | |
Record name | 4-Amino-1,2-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5460-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,2-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-1,2-naphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1,2-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-1,2-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2URY17RR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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